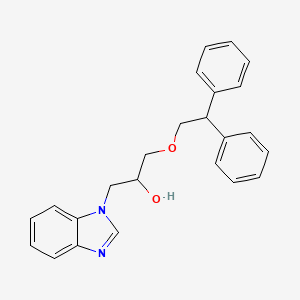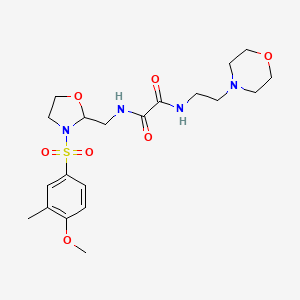
N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C20H30N4O7S and its molecular weight is 470.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity and Mechanism of Action
Oxazolidinones, including compounds structurally related to the one , have been explored for their antibacterial properties. These compounds exhibit a novel mechanism of bacterial protein synthesis inhibition, making them potent against a variety of clinically important human pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, and faecium, Streptococcus pyogenes, and pneumoniae, among others. The non-cross-resistance with other antibacterial agents, unaffected activity by human serum, and lack of rapid resistance development highlight their potential in addressing antibiotic resistance challenges (Zurenko et al., 1996).
Herbicidal and Antimicrobial Agents
The synthesis of new heterocyclic compounds based on oxazolidine and morpholine frameworks has been investigated for their biological activities. Specifically, derivatives have been prepared to exhibit herbicidal activities by targeting protoporphyrinogen oxidase, a critical enzyme in plant metabolism. This approach demonstrates the chemical versatility of oxazolidine and morpholine derivatives in developing novel herbicides with potential applications in agriculture (Luo et al., 2008).
Synthesis of N-Heterocycles
The chemical versatility of the oxazolidine and morpholine moieties extends to the synthesis of N-heterocycles, which are pivotal in medicinal chemistry. Efficient synthetic routes to create morpholine derivatives showcase their significance in constructing complex molecules. These methodologies provide a foundation for developing new drugs with improved pharmacological profiles, emphasizing the importance of such chemical structures in drug design and discovery (Matlock et al., 2015).
Electrophoretic and Biocompatible Polymers
Research into the development of biocompatible polymers for medical applications has also utilized oxazolidine derivatives. For instance, poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides have been studied for their electrophoretic deposition capabilities, including the integration with bioactive glass. This work highlights the role of oxazolidine derivatives in fabricating coatings and materials with potential biomedical applications, such as drug delivery systems and implantable devices (Hayashi & Takasu, 2015).
Propiedades
IUPAC Name |
N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O7S/c1-15-13-16(3-4-17(15)29-2)32(27,28)24-9-12-31-18(24)14-22-20(26)19(25)21-5-6-23-7-10-30-11-8-23/h3-4,13,18H,5-12,14H2,1-2H3,(H,21,25)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCHJKUWQNGIPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCN3CCOCC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

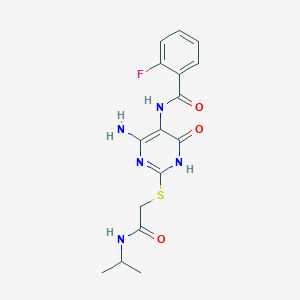
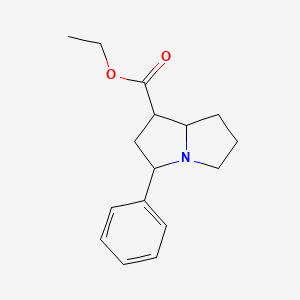

![7-[4-(1H-imidazol-1-yl)phenyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2363480.png)
![(E)-5-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2363481.png)

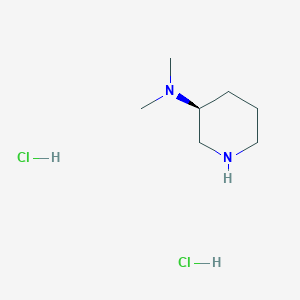

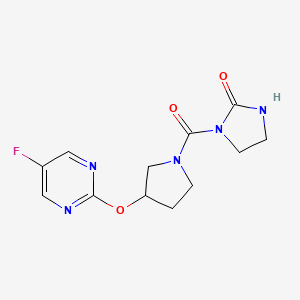
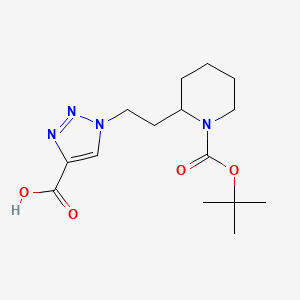
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2363490.png)
![N-(2,4-difluorophenyl)-2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2363491.png)
![2-(2,4-dichlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2363492.png)
